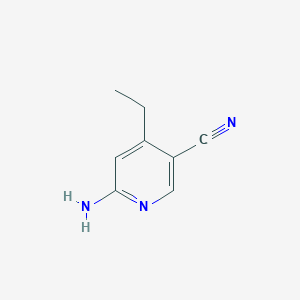

6-Amino-4-ethylnicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

6-amino-4-ethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-2-6-3-8(10)11-5-7(6)4-9/h3,5H,2H2,1H3,(H2,10,11) |

InChI Key |

VAKNITPRCBSVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1C#N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Amino 4 Ethylnicotinonitrile

Functional Group Transformations at the Pyridine (B92270) Core

The inherent reactivity of the functional groups attached to the pyridine ring of 6-Amino-4-ethylnicotinonitrile allows for a multitude of chemical modifications.

Reactivity of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The amino group at the 6-position of the pyridine ring is a primary aromatic amine, making it amenable to a variety of well-established chemical reactions.

Acylation: The amino group can readily undergo acylation reactions. For instance, treatment with acylating agents such as acetic anhydride (B1165640) can introduce an acetyl group, forming the corresponding acetamido derivative. This transformation is a common strategy to protect the amino group or to introduce a new functional moiety that can alter the electronic and steric properties of the molecule.

Alkylation: Alkylation of the amino group is another feasible transformation. This can be achieved using various alkylating agents, leading to the formation of secondary or tertiary amines. The degree of alkylation can often be controlled by the choice of reagents and reaction conditions. These modifications can significantly impact the basicity and nucleophilicity of the nitrogen atom.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.orggoogle.com The resulting diazonium salt is a highly versatile intermediate. Although aliphatic diazonium salts are often unstable, aromatic diazonium salts can be isolated under non-nucleophilic conditions and serve as precursors for a wide array of functional groups. organic-chemistry.org For instance, they can be used in Sandmeyer-type reactions to introduce halides or in coupling reactions to form azo compounds. organic-chemistry.org The process allows for the formal replacement of the amino group, opening up avenues for further diversification of the nicotinonitrile core. rsc.org

Transformations Involving the Nitrile Functionality (e.g., Hydrolysis, Reduction)

The nitrile group (-C≡N) is a valuable functional handle that can be converted into other important chemical moieties.

Hydrolysis: The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. libretexts.orgwikipedia.org Careful control of reaction conditions, such as temperature and reaction time, can allow for the selective formation of the amide intermediate. youtube.com For complete hydrolysis to the carboxylic acid, more forcing conditions, such as heating with concentrated acid or base, are typically required. youtube.com

Acid-catalyzed hydrolysis: The mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orgyoutube.com Subsequent proton transfer and tautomerization lead to the formation of an amide, which can be further hydrolyzed to a carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide yields a carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to aminomethyl derivatives. Alternatively, reduction with milder reagents like diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde after a hydrolytic workup. libretexts.org The mechanism of DIBAL-H reduction involves the formation of a Lewis acid-base complex, followed by hydride transfer to form an imine anion, which is then hydrolyzed to the aldehyde. libretexts.org

Modifications at the Ethyl Substituent

While the amino and nitrile groups are generally more reactive, the ethyl substituent at the 4-position of the pyridine ring can also be a site for chemical modification, although this typically requires more specific and often harsher reaction conditions. Potential transformations could involve free-radical halogenation at the benzylic-like position of the ethyl group, followed by nucleophilic substitution reactions to introduce a variety of functional groups. However, the reactivity at this position is generally lower compared to the amino and nitrile functionalities.

Synthesis of Novel Derivatives and Analogues of 6-Amino-4-ethylnicotinonitrile

The strategic derivatization of 6-Amino-4-ethylnicotinonitrile has led to the development of novel heterocyclic systems with potentially interesting properties.

Design and Preparation of Fused Heterocyclic Systems Containing the Nicotinonitrile Core

The 6-Amino-4-ethylnicotinonitrile scaffold serves as a valuable building block for the synthesis of fused heterocyclic systems. The presence of the amino and nitrile groups in a 1,3-relationship on the pyridine ring allows for cyclization reactions to form a second heterocyclic ring fused to the pyridine core. For example, reaction with appropriate reagents can lead to the formation of pyridopyrimidine derivatives. The synthesis of fused pyrimidinedithiones from o-aminonitriles and carbon disulfide is a known one-step method. researchgate.net Similarly, reactions with other bifunctional electrophiles can be employed to construct a variety of fused systems. The synthesis of such fused heterocycles is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with specific biological activities. mdpi.comuou.ac.in

Integration of Spirocyclic Scaffolds for Conformational Control

The introduction of spirocyclic systems is a modern strategy in medicinal chemistry to create three-dimensional structures with well-defined conformations. beilstein-journals.org Spirocycles can be incorporated into the 6-Amino-4-ethylnicotinonitrile framework through various synthetic approaches. For instance, if a ketone functionality were present on a derivative of the parent molecule, it could be reacted with appropriate reagents to form a spiro-heterocycle. The synthesis of spirocyclic compounds often involves multi-step sequences, including condensation and cyclization reactions. chimicatechnoacta.runuph.edu.ua The integration of a spirocyclic moiety can lead to compounds with improved pharmacological properties by locking the molecule into a specific bioactive conformation.

Development of Hybrid Molecules Incorporating Other Bioactive Moieties

The strategy of creating hybrid molecules by covalently linking two or more pharmacophores is a well-established approach in drug discovery to develop new therapeutic agents with potentially improved efficacy and pharmacological profiles. mdpi.com This approach allows for the combination of distinct bioactive molecules, which can result in synergistic effects, multi-target activity, or improved pharmacokinetic properties. nih.gov The scaffold of 6-Amino-4-ethylnicotinonitrile, featuring a reactive amino group and a versatile nitrile functionality, presents a valuable platform for the synthesis of such hybrid molecules.

The primary amino group at the C6 position is a key site for derivatization. It can be readily acylated or coupled with carboxylic acids, including those from other bioactive molecules such as amino acids, peptides, or existing drugs. nih.gov For instance, conjugation with amino acids or small peptides can enhance cell permeability and target specificity. nih.gov The synthesis of hybrid compounds by linking bioactive molecules often involves standard peptide coupling methods or the formation of amide, ester, or urea (B33335) linkages.

Researchers have successfully synthesized hybrid molecules by conjugating various heterocyclic scaffolds with other bioactive moieties. For example, quinazoline (B50416) derivatives have been combined with α-amino acids to create conjugates with anti-inflammatory and anticancer properties. nih.gov Similarly, the aminopyrimidine nucleus is a common feature in compounds designed for a wide range of biological activities, and these are often synthesized through multi-component reactions that allow for the incorporation of diverse structural elements. rasayanjournal.co.in While direct examples involving 6-Amino-4-ethylnicotinonitrile are not extensively documented, the principles from these related heterocyclic systems are applicable. The nitrile group can also be a synthetic handle, for instance, through its conversion to a tetrazole ring, which can then be combined with other moieties, a strategy that has been used to create multifunctional ligands. ehu.es

Table 1: Examples of Bioactive Moieties for Hybrid Molecule Development

| Bioactive Moiety Class | Potential Conjugation Strategy with 6-Amino-4-ethylnicotinonitrile | Resulting Hybrid Structure's Potential |

| Amino Acids/Peptides | Amide bond formation via the amino group. | Enhanced cellular uptake, improved target specificity. nih.govnih.gov |

| Naphthoquinones | Linkage through an appropriate spacer to the amino group. | Combined redox activity and target-specific inhibition. mdpi.com |

| Sulfonamides | Formation of a sulfonamide linkage at the amino group. | Introduction of well-known pharmacophores with antibacterial or anticancer activity. |

| Other Heterocycles | Coupling via C-N or C-C bond formation, or linking through functionalized side chains. | Multi-target agents, potential for synergistic therapeutic effects. rasayanjournal.co.in |

Ligand Design Principles for 6-Amino-4-ethylnicotinonitrile and its Derivatives

The design of effective ligands for coordination chemistry is a foundational aspect of developing new catalysts, materials, and metal-based therapeutic agents. mdpi.com The structure of 6-Amino-4-ethylnicotinonitrile offers several key features that make it an attractive scaffold for ligand design. The presence of multiple potential donor atoms—the pyridine ring nitrogen, the exocyclic amino nitrogen, and the nitrile nitrogen—allows for versatile coordination modes.

The principles for designing ligands based on this molecule involve considering the electronic and steric properties of the donor sites. The pyridine nitrogen is a relatively soft σ-donor, while the amino group is a harder donor. The nitrile group can also act as a σ-donor or a π-acceptor, depending on the metal center and its oxidation state. The ethyl group at the C4 position introduces a moderate steric influence that can affect the geometry of the resulting metal complexes.

Chelation Properties and Potential in Coordination Chemistry

Chelation, the formation of two or more coordinate bonds between a single ligand and a central metal ion, is a critical factor in the stability of metal complexes. The 6-Amino-4-ethylnicotinonitrile molecule is well-suited to act as a bidentate chelating ligand. The arrangement of the pyridine nitrogen (N1) and the amino group nitrogen (N6-amino) is ideal for forming a stable five-membered chelate ring upon coordination to a metal center. This N,N'-bidentate coordination mode is common in related 2-aminopyridine (B139424) systems and is known to form stable complexes with a variety of transition metals.

The presence of both imine-type (pyridine) and amine-type nitrogen donors provides a versatile binding profile for different metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory. Furthermore, the nitrile group, while a weaker coordinator, could potentially engage in coordination, leading to tridentate binding modes or the formation of polynuclear bridged structures. The coordination of ligands containing amino and carboxylic acid functionalities demonstrates how multiple binding sites can lead to stable structures with metal centers. ehu.esmdpi.com Similarly, amino-amide derivatives have shown diverse coordination chemistry, acting in various modes depending on reaction conditions. nih.gov

The potential for 6-Amino-4-ethylnicotinonitrile and its derivatives to form stable metal chelates makes them promising candidates for applications in catalysis, materials science, and as sequestering agents for specific metal ions. For instance, resins modified with chelating groups containing nitrogen and oxygen donors have been shown to be effective for the adsorption of heavy metal ions. mdpi.com

Table 2: Potential Coordination Modes of 6-Amino-4-ethylnicotinonitrile

| Coordination Mode | Donor Atoms Involved | Potential Metal Center Type | Resulting Complex Geometry |

| Monodentate | Pyridine N | Soft or borderline metal ions (e.g., Ag(I), Pd(II)) | Varies with other ligands |

| Bidentate Chelating | Pyridine N, Amino N | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) | Typically forms stable 5-membered ring structures |

| Bridging | Nitrile N, Pyridine N | Can bridge two metal centers | Polynuclear complexes or coordination polymers |

Rational Design of Ligands for Specific Metal Centers

Rational ligand design aims to create molecules with tailored properties to form metal complexes with desired structures, stabilities, and functionalities. rsc.org Starting from the 6-Amino-4-ethylnicotinonitrile scaffold, systematic modifications can be introduced to tune its affinity and selectivity for specific metal centers. This process is crucial for developing targeted metal-based drugs or highly efficient catalysts. mdpi.com

Key strategies for modifying the 6-Amino-4-ethylnicotinonitrile scaffold include:

Substitution on the Amino Group: Introducing alkyl or aryl substituents on the amino group can alter its basicity and introduce steric bulk. This can influence the stability of the resulting metal complex and its coordination geometry, potentially favoring specific metal ions over others.

Modification of the Pyridine Ring: Introducing other functional groups onto the pyridine ring can modulate the electronic properties of the nitrogen donor atom. Electron-donating groups would increase its basicity, favoring coordination to harder metal ions, while electron-withdrawing groups would have the opposite effect.

Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxamide or carboxylic acid, or converted to a tetrazole. These transformations introduce new donor atoms (oxygen or additional nitrogens), creating ligands with different chelation possibilities and coordination preferences. ehu.es

Computational chemistry plays a vital role in the rational design process. rsc.org Quantum chemical calculations can predict the coordination geometries, binding energies, and electronic structures of potential metal-ligand complexes, allowing for the in-silico screening of candidate ligands before their synthesis. mdpi.com This theoretical insight helps in understanding how modifications to the ligand structure will impact its interaction with a target metal center, accelerating the development of functional coordination compounds.

Spectroscopic Characterization and Structural Elucidation of 6 Amino 4 Ethylnicotinonitrile and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups within the 6-Amino-4-ethylnicotinonitrile framework. The infrared spectrum exhibits characteristic absorption bands that correspond to specific bond vibrations.

The presence of the amino (-NH₂) group is typically confirmed by stretching vibrations in the range of 3487-3300 cm⁻¹. mdpi.com Specifically, a study on 2-amino-4,6-diphenylnicotinonitriles showed N-H stretching bands between 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com The bending vibrations for the N-H bond in these compounds were observed in the 1654-1606 cm⁻¹ region. mdpi.com In a related derivative, 2-hydrazino-nicotinonitrile, the -NHNH₂ group shows characteristic absorption bands at 3440, 3320, and 3150 cm⁻¹. mdpi.com

The prominent cyano (-C≡N) group displays a sharp and intense absorption band, which is a key feature in the IR spectra of nicotinonitrile derivatives. For instance, in 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, the C≡N stretch appears at 2224 cm⁻¹. nih.gov Similarly, in other nicotinonitrile derivatives, this band is observed at 2219-2220 cm⁻¹ and 2232 cm⁻¹. nih.gov In a pyran derivative of nicotinonitrile, a sharp medium absorption band for the CN function is seen at 2217 cm⁻¹. longdom.org

Other notable absorptions include those for carbonyl (C=O) groups when present in derivatives. For example, in certain nicotinonitrile derivatives, the C=O stretching vibration is found at 1649-1655 cm⁻¹. nih.gov

Table 1: FTIR Spectral Data for 6-Amino-4-ethylnicotinonitrile and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3487-3300 | mdpi.com |

| Amino (-NH₂) | N-H Bend | 1654-1606 | mdpi.com |

| Hydrazino (-NHNH₂) | N-H Stretch | 3440, 3320, 3150 | mdpi.com |

| Cyano (-C≡N) | C≡N Stretch | 2232-2217 | nih.govlongdom.org |

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by its proximity to electronegative atoms and unsaturated groups. libretexts.org

For derivatives of 6-Amino-4-ethylnicotinonitrile, the protons of the amino group (-NH₂) typically appear as a broad singlet. In a series of 2-amino-4,6-diphenylnicotinonitriles, the -NH₂ protons were observed as a broad singlet in the range of δ 5.30–5.38 ppm. mdpi.com The aromatic protons on the pyridine (B92270) ring and any aryl substituents will resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. oregonstate.edu For example, in 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, the aromatic protons appear in a multiplet. researchgate.net

The ethyl group at the C4 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling. The chemical shift of the methylene protons would be further downfield due to the influence of the aromatic ring.

Table 2: Representative ¹H NMR Spectral Data for Nicotinonitrile Derivatives

| Functional Group/Proton | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Amino (-NH₂) | 5.30 - 5.38 | Broad Singlet | mdpi.com |

| Pyridine Ring Proton (H-5) | 7.09 - 7.25 | Singlet | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. mdpi.com

For 6-Amino-4-ethylnicotinonitrile and its derivatives, the carbon of the cyano group (-C≡N) is a key diagnostic signal, typically appearing in the range of δ 115-120 ppm. mdpi.comnih.gov The carbons of the pyridine ring will resonate in the aromatic region, generally between δ 100 and 160 ppm. nih.gov The carbon atom attached to the amino group (C6) and the carbon at the cyano-substituted position (C3) will have distinct chemical shifts. For example, in a substituted nicotinonitrile, the carbon atoms of the pyridine ring were observed at δ 162.01, 155.23, 152.43, 120.32, and 107.17 ppm. nih.gov

The carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂) will be deshielded compared to the methyl carbon (-CH₃) due to its proximity to the aromatic ring.

Table 3: Representative ¹³C NMR Spectral Data for Nicotinonitrile Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Cyano (-C≡N) | 115.63 - 117.9 | mdpi.comnih.gov |

| Pyridine Ring Carbons | 107.17 - 162.01 | nih.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like 6-Amino-4-ethylnicotinonitrile and its derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. magritek.com A COSY spectrum would show cross-peaks between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between protons on the pyridine ring, if present. magritek.com

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HMQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the H5 on the pyridine ring would show a correlation to the C5 carbon signal.

The combined application of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals, leading to the unequivocal structural elucidation of 6-Amino-4-ethylnicotinonitrile and its derivatives. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process usually leads to the formation of a molecular ion (M+) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of peaks corresponding to the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

For aminonicotinonitrile derivatives, EI-MS can provide clear fragmentation patterns. The molecular ion peak, if observed, will have an odd m/z value due to the presence of an odd number of nitrogen atoms (the nitrogen rule). libretexts.org Common fragmentation pathways for related aromatic amines often involve the loss of small, stable molecules or radicals. For instance, α-cleavage is a dominant fragmentation mode for aliphatic amines. libretexts.orgmiamioh.edu In the case of 6-Amino-4-ethylnicotinonitrile, one might expect fragmentation involving the ethyl and amino substituents. For example, the loss of a methyl radical (•CH₃) from the ethyl group would result in a fragment with a mass of (M-15).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often larger, molecules. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of a compound.

ESI-MS is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. In the context of aminonicotinonitrile derivatives, ESI-MS is a powerful tool for confirming the molecular weight of synthesized compounds. For instance, High-Resolution Mass Spectrometry (HRMS) using ESI has been employed to confirm the elemental composition of various multi-substituted pyridine derivatives. nih.gov The analysis of amino acids, which share the amino functional group, has been extensively studied using ESI-MS, often after derivatization to improve ionization efficiency and chromatographic separation. nih.govnih.govnih.govresearchgate.netmdpi.comarxiv.org

For 6-Amino-4-ethylnicotinonitrile, an ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 148.10, corresponding to the protonated molecule [C₈H₉N₃ + H]⁺.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, well-suited for the analysis of large, non-volatile molecules, though it has also been successfully applied to smaller organic molecules. rsc.orgaccesson.kr In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. accesson.krresearchmap.jp The laser irradiation causes the matrix to desorb and ionize, carrying the analyte with it into the gas phase with minimal fragmentation. accesson.krresearchmap.jp

MALDI-TOF MS has been used to characterize various pyridine derivatives. For example, it has been employed to study the oligomerization of palladium complexes with pyridine-based ligands and to analyze poly(pyridine ether)s. researchmap.jpresearchgate.net The technique is also valuable for the structural confirmation of complex organic molecules like Schiff base-substituted phthalocyanines containing pyridine groups. nih.gov

While specific MALDI-TOF MS data for 6-Amino-4-ethylnicotinonitrile is not available, the technique could be used to confirm its molecular weight, likely observing the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.govgoogleapis.comgoogle.com This is a critical step in the identification of newly synthesized molecules. HRMS can be coupled with various ionization sources, including EI and ESI.

The utility of HRMS is demonstrated in the characterization of numerous substituted pyridines and other nitrogen-containing heterocycles. nih.govsemanticscholar.orgresearchgate.net For example, in the synthesis of multi-substituted pyridines, HRMS (ESI-FTMS) was used to confirm the calculated exact masses of the products. nih.gov

For 6-Amino-4-ethylnicotinonitrile (C₈H₉N₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 148.0875. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of light. The resulting spectrum provides information about the chromophores present and the electronic structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

The UV-Vis spectra of pyridine derivatives are influenced by the nature and position of substituents on the pyridine ring. beilstein-journals.orgresearchgate.netscispace.com Generally, aromatic systems like pyridine exhibit strong absorption bands in the UV region. The presence of an amino group, an auxochrome, typically causes a red shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

While a specific UV-Vis spectrum for 6-Amino-4-ethylnicotinonitrile is not detailed in the provided search results, studies on related aminopyridine and aminonicotinonitrile derivatives provide valuable insights. nih.govbeilstein-journals.orgresearchgate.netscispace.comias.ac.in For example, the photophysical properties of various substituted pyridines show that the emission properties are dominated by the pyridine core, with some influence from the substituents. nih.gov The UV-Vis absorption of aminobenzaldehydes, which share the amino and an aromatic nitrile-like group, show bands around 310 nm. researchgate.net It is also known that charged amino acids can exhibit absorption features extending into the near-UV and visible regions. nih.gov

Based on the analysis of similar compounds, 6-Amino-4-ethylnicotinonitrile is expected to exhibit characteristic absorption bands in the UV region, likely with λₘₐₓ values influenced by the amino and cyano groups on the pyridine ring. The exact positions and intensities of these bands would need to be determined experimentally.

Below is a hypothetical data table summarizing the expected spectroscopic and spectrometric data for 6-Amino-4-ethylnicotinonitrile based on the analysis of related compounds.

| Analytical Technique | Expected Observation | Parameter | Value |

| EI-MS | Molecular Ion and Fragments | m/z (M⁺) | 147 |

| m/z (M-15) | 132 | ||

| ESI-MS | Protonated Molecule | m/z ([M+H]⁺) | 148.10 |

| MALDI-TOF MS | Protonated Molecule | m/z ([M+H]⁺) | 148.1 |

| HRMS | Exact Mass of Protonated Molecule | m/z ([M+H]⁺) | 148.0875 (Calculated) |

| UV-Vis Spectroscopy | Absorption Maxima | λₘₐₓ | Expected in the UV region |

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence spectroscopy is a powerful technique used to study the electronic properties of molecules. It involves exciting a molecule with light of a specific wavelength and measuring the light emitted as the molecule returns to its ground electronic state. The resulting emission spectrum provides information about the molecule's electronic structure and its environment.

For aminonicotinonitrile derivatives, the combination of an electron-donating amino group and an electron-withdrawing nitrile group on the pyridine ring often results in interesting photophysical properties. Many substituted aminopyridines are known to be fluorescent, typically emitting light in the blue region of the visible spectrum. nih.govnih.gov The fluorescence properties are primarily governed by the pyridine core, though they can be modulated by substituents on the ring and the polarity of the solvent. nih.govrsc.org

Studies on various aminopyridine derivatives have shown that their quantum yields and emission wavelengths can be fine-tuned. For instance, some 2-aminopyridine-3-carbonitriles are known to possess fluorescent properties. rsc.org The introduction of different substituent groups can lead to shifts in the emission wavelength; for example, replacing an alkyl group with an aryl group can cause a bathochromic (red) shift. nih.gov Furthermore, some aminonicotinonitriles exhibit aggregation-induced emission (AIE), where the molecule becomes more emissive in an aggregated state or a non-polar solvent. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and environment. nih.govum.edu.mt For example, the quantum yield of some 2-amino-6-phenylpyridine-3,4-dicarboxylates ranges from 0.22 to 0.44 depending on the substituents. nih.gov

Table 1: Illustrative Photophysical Properties of Substituted Aminopyridine Derivatives in Solution Data is illustrative for related compounds and not specific to 6-Amino-4-ethylnicotinonitrile.

| Compound Type | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate derivative | ~390 | ~480 | 0.34 | Dichloromethane | nih.gov |

| 2-Amino-6-(p-bromophenyl)pyridine-3,4-dicarboxylate | ~390 | ~485 | 0.22 | Dichloromethane | nih.gov |

| 2-Diethylaminocinchomeronic dinitrile derivative | ~375 | ~460-475 | up to 0.59 | Nonpolar Solvents | rsc.org |

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is an indispensable analytical technique for determining the solid-state structure of crystalline materials. aps.orgbohrium.com By analyzing the pattern of X-rays scattered by the electron clouds of atoms arranged in a crystal lattice, XRD can reveal detailed information about the atomic arrangement, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. bohrium.comnih.gov This technique is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For an unambiguous determination of a molecule's three-dimensional structure, Single Crystal X-ray Diffraction (SXRD) is the gold standard. nih.gov This method requires a well-ordered single crystal of the compound. The diffraction data obtained from SXRD allows for the precise calculation of atomic positions, providing a definitive molecular structure. nih.gov

While the specific crystal structure of 6-Amino-4-ethylnicotinonitrile is not publicly available, the analysis of a closely related compound, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile , illustrates the type of data obtained from an SXRD experiment. nih.gov The analysis reveals not only the connectivity of the atoms but also the conformation of the molecule, such as the twist between the different ring systems. For this analogue, the central pyridyl ring is inclined with respect to the 4-aminophenyl and thiophene (B33073) rings. nih.gov Furthermore, SXRD data elucidates the supramolecular assembly, showing how molecules are linked in the crystal lattice through intermolecular interactions like hydrogen bonds. nih.gov

Table 2: Example Crystal Data for a Nicotinonitrile Derivative: 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile This data is for a related compound and serves to illustrate the output of an SXRD analysis.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₅N₃OS | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 7.0751 (12) | nih.gov |

| b (Å) | 20.843 (4) | nih.gov |

| c (Å) | 20.983 (4) | nih.gov |

| Volume (ų) | 3094.3 (9) | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

Other Advanced Spectroscopic and Analytical Techniques

Beyond fluorescence and X-ray diffraction, a suite of other advanced spectroscopic methods can provide deeper insights into the elemental composition, chemical state, and stereochemistry of 6-Amino-4-ethylnicotinonitrile and its derivatives.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the atoms within a material. nih.govacs.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment.

For 6-Amino-4-ethylnicotinonitrile, XPS would be able to distinguish between the different nitrogen atoms present in the molecule. The nitrogen atom in the pyridine ring (an imine-type nitrogen) and the nitrogen atom in the exocyclic amino group would exhibit different N 1s binding energies. aps.orgresearchgate.net Similarly, the carbon atoms in the ethyl group, the aromatic ring, and the nitrile group would have distinct C 1s binding energies. Studies on pyridine derivatives show that N 1s binding energies for the pyridine nitrogen are typically around 398.6-399.0 eV, while amino and amide nitrogens appear at higher binding energies. researchgate.netresearchgate.net This allows for a detailed analysis of the chemical bonding within the molecule.

Table 3: Typical N 1s Binding Energies for Nitrogen Functional Groups in Heterocyclic Compounds Data is illustrative for related compounds and not specific to 6-Amino-4-ethylnicotinonitrile.

| Nitrogen Functional Group | Typical Binding Energy (eV) | Reference |

|---|---|---|

| Pyridine Nitrogen | 398.6 - 399.0 | researchgate.netresearchgate.net |

| Amide/Peptide/Pyrrole Nitrogen | ~400.4 | researchgate.net |

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror image. 6-Amino-4-ethylnicotinonitrile itself is achiral. However, if a chiral center were introduced, for instance through the synthesis of a derivative with a chiral substituent, CD spectroscopy would be an invaluable tool. oup.comresearchgate.net

The CD spectrum provides information about the absolute configuration (the specific 3D arrangement of atoms) of the chiral centers and the preferred conformations of the molecule in solution. rsc.org The signs and shapes of the CD signals can often be correlated with specific stereochemical features. oup.com For example, the exciton (B1674681) chirality method can be used to determine the helical stereochemistry in complex pyridine derivatives. oup.com Thus, for any chiral derivatives of 6-Amino-4-ethylnicotinonitrile, CD would be essential for their full stereochemical characterization. acs.org

Conformational Analysis and Intermolecular Interactions via Spectroscopic Probes

Understanding the three-dimensional shape (conformation) of a molecule and the non-covalent interactions it forms with its neighbors is crucial for predicting its physical properties and biological activity. Spectroscopic techniques are primary tools for this analysis.

As established, single-crystal X-ray diffraction (SXRD) provides the most definitive data on the conformation and intermolecular interactions in the solid state. iucr.orgmdpi.com It can precisely measure torsion angles, which define the molecular shape, and identify hydrogen bonds (e.g., N-H···N), π-π stacking interactions between aromatic rings, and other van der Waals forces that stabilize the crystal structure. epa.govresearchgate.netscirp.org For example, in many aminopyridine crystals, N-H···N(pyridine) hydrogen bonds are the most significant interactions, often dictating the primary structural motif. epa.gov

Table 4: Common Intermolecular Interactions in Aminopyridine-based Crystals This table summarizes interactions found in related crystal structures.

| Interaction Type | Description | Spectroscopic/Analytical Probe | Reference |

|---|---|---|---|

| N-H···N Hydrogen Bond | A strong hydrogen bond between the amino group hydrogen and a nitrogen atom (often the pyridine nitrogen). | SXRD | iucr.orgepa.gov |

| C-H···N/O Hydrogen Bond | Weaker hydrogen bonds involving carbon-hydrogen donors. | SXRD | iucr.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | SXRD, Hirshfeld Analysis | bohrium.comnih.gov |

| C-H···π Interactions | An interaction between a C-H bond and the face of an aromatic ring. | SXRD, Hirshfeld Analysis | mdpi.com |

Mechanistic Insights into Biological Activities of Nicotinonitrile Scaffolds Relevant to 6 Amino 4 Ethylnicotinonitrile Non Clinical Focus

Exploration of Enzyme Inhibition Mechanisms

The structural features of the nicotinonitrile core make it a versatile template for designing enzyme inhibitors. The nitrogen atom of the pyridine (B92270) ring and the cyano group can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites, leading to the modulation of their catalytic activity.

Kinase Inhibitory Potential (e.g., PIM-1, EGFR, HER2)

Nicotinonitrile derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Certain 2-amino-4,6-diphenylnicotinonitriles have been identified for their antiproliferative activity, which is linked to the inhibition of PIM-1 kinase. researchgate.net PIM-1 is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for oncology. ekb.eg Furthermore, research has shown that inhibiting PIM-1 can suppress the expression of Human Epidermal Growth Factor Receptor 2 (HER2), a key driver in some breast cancers. ekb.eg

The Epidermal Growth Factor Receptor (EGFR) is another major target for nicotinonitrile-based inhibitors. ekb.eg Studies on 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine derivatives revealed potent EGFR inhibition. ekb.eg One such derivative exhibited an IC₅₀ value of 0.6 µM against EGFR. ekb.eg The general structure of 4-anilinoquinazolines and related naphthyridines, which often incorporate a nitrile group, has been extensively developed for EGFR and HER2 inhibition. nih.govnih.gov For instance, novel nicotinonitrile derivatives bearing imino moieties have been synthesized and shown to be potent tyrosine kinase (TK) inhibitors, with IC₅₀ values as low as 311 nM and 352 nM for the most effective compounds. vulcanchem.com This dual inhibition of EGFR and HER2 is a key strategy in cancer therapy to block multiple signaling pathways. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives This table is for illustrative purposes based on data for various nicotinonitrile derivatives.

| Compound Type | Target Kinase | IC₅₀ Value |

|---|---|---|

| 4-Anilino-3-cyanopyridine derivative | EGFR | 0.6 µM ekb.eg |

| Nicotinonitrile-Imino Derivative 5g | Tyrosine Kinase | 352 nM vulcanchem.com |

| Nicotinonitrile-Imino Derivative 8 | Tyrosine Kinase | 311 nM vulcanchem.com |

| 3-Cyanopyridine-Sulfonamide Hybrid 19 | VEGFR-2 | 3.6 µM ekb.eg |

| Nicotinonitrile-Quercetin Hybrid | PIM-1 Kinase | > Quercetin (IC₅₀ = 9.23 µM) ekb.eg |

Protease Inhibition Mechanisms (e.g., Coronavirus 3CL protease)

The nitrile group can act as a "warhead" in inhibitors targeting cysteine proteases. It can form a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site, effectively blocking its function. This mechanism is particularly relevant for the 3-chymotrypsin-like protease (3CLpro) of coronaviruses, an essential enzyme for viral replication. scielo.br

Peptidomimetic compounds incorporating a nitrile warhead have demonstrated potent inhibition of SARS-CoV-2 3CLpro. scielo.br While specific data on 6-Amino-4-ethylnicotinonitrile is not available, the broader class of nitrile-containing compounds shows promise. For example, oxazolidinone derivatives have been investigated as 3CLpro inhibitors, with one compound showing an IC₅₀ value of 14.47 µM. researchgate.net This highlights the potential of nitrile-containing scaffolds in the design of antiviral agents targeting viral proteases.

Other Enzyme Systems Associated with Nicotinonitrile Derivatives

The inhibitory activity of nicotinonitrile derivatives extends beyond kinases and proteases to other enzyme classes.

A series of nicotinonitrile derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase, tyrosinase, and urease. unifi.it One compound was a more potent inhibitor of α-glucosidase (IC₅₀ = 27.09 µM) than the standard drug acarbose (B1664774) (IC₅₀ = 40.00 µM). unifi.it Another compound in the same series was a highly effective tyrosinase inhibitor, with an IC₅₀ of 10.55 µM, surpassing the standard kojic acid (IC₅₀ = 16.9 µM). unifi.it

Furthermore, trisubstituted nicotinonitrile derivatives have been identified as novel inhibitors of the human general control nonrepressed protein 5 (GCN5), a histone acetyltransferase (HAT) involved in epigenetic regulation. researchgate.net

Table 2: Inhibition of Various Enzymes by Nicotinonitrile Derivatives This table is for illustrative purposes based on reported data.

| Compound Derivative | Target Enzyme | IC₅₀ Value | Standard Inhibitor | Standard IC₅₀ |

|---|---|---|---|---|

| Nicotinonitrile 1 | α-Glucosidase | 27.09 ± 0.12 µM unifi.it | Acarbose | 40.00 ± 0.70 µM unifi.it |

| Nicotinonitrile 16 | Tyrosinase | 10.55 ± 0.08 µM unifi.it | Kojic Acid | 16.9 ± 1.30 µM unifi.it |

| Nicotinonitrile 1 | Urease | 33.04 ± 0.70 µM unifi.it | Acetohydroxamic acid | 27.00 ± 0.50 µM unifi.it |

Receptor Binding and Modulation Studies

Nicotinonitrile scaffolds have also been successfully employed to develop ligands that bind to and modulate the function of various cell surface receptors.

Adenosine (B11128) Receptor Antagonism

The 2-aminonicotinonitrile core is a key pharmacophore for A₂A adenosine receptor antagonists. researchgate.net Adenosine receptors, particularly the A₂A subtype, are implicated in various physiological processes and are important targets for neurological and inflammatory conditions.

A series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles were synthesized based on a pharmacophore model of known A₂A antagonists. researchgate.net Several of these compounds displayed high affinity for the receptor. Notably, compounds designated LUF6050 and LUF6080 exhibited Kᵢ values of 1.4 nM and 1.0 nM, respectively, with good selectivity over other adenosine receptor subtypes (A₁, A₂B, and A₃). researchgate.net The high affinity of these nicotinonitrile derivatives demonstrates their suitability for targeting G protein-coupled receptors.

Table 3: A₂A Adenosine Receptor Binding Affinity for 2-Aminonicotinonitrile Derivatives This table is for illustrative purposes based on reported data.

| Compound | A₂A Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | A₂B Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |

|---|---|---|---|---|

| LUF6050 (Compound 39) | 1.4 researchgate.net | 191 google.com | 321 google.com | >30000 google.com |

| LUF6080 (Compound 44) | 1.0 researchgate.net | - | - | - |

Transient Receptor Potential Channel (TRPC6) Protein Inhibition

The Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel involved in regulating calcium influx into cells. Its dysregulation is linked to various diseases, including kidney disorders and heart failure.

Recent findings have identified nicotinonitrile-containing compounds as potent inhibitors of TRPC6. A patent for substituted benzimidazole (B57391) derivatives, which includes a nicotinonitrile moiety, describes their function as TRPC6 modulators. Another specific nicotinonitrile derivative, 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile, has been shown to inhibit the TRPC6 channel with high affinity, demonstrating an IC₅₀ value of 12 nM. scielo.br This indicates that the nicotinonitrile scaffold can be effectively incorporated into structures designed to block ion channel activity.

Interaction with Nucleic Acids and Their Components (e.g., DNA adducts)

The interaction of small molecules with nucleic acids is a critical mechanism underlying the biological activity of many therapeutic and toxic compounds. For nicotinonitrile scaffolds, a key mechanism of interaction involves the formation of DNA adducts. This process entails the covalent binding of a reactive form of the compound to the DNA molecule, which can lead to mutations and cellular damage if not repaired.

Nicotinonitrile-containing compounds, particularly those found in tobacco products like tobacco-specific N-nitrosamines (TSNAs), are known to be metabolically activated into reactive intermediates that can bind to DNA. nih.gov For instance, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), which feature a pyridine ring structurally related to the nicotinonitrile core, undergo metabolic activation by cytochrome P450 enzymes. This activation generates intermediates that can methylate and pyridyloxobutylate DNA, forming various DNA adducts. nih.gov These adducts have been detected in tissues susceptible to carcinogenesis in laboratory animals, highlighting the importance of this pathway. nih.gov The formation of these DNA adducts is considered a crucial step in the initiation of cancer. nih.govnih.gov

The reactive metabolites can attack different sites on the DNA bases. Molecular dynamics simulations suggest that the minor groove of DNA is a preferable binding site for such reactive metabolites. researchgate.net Beyond direct covalent binding, some derivatives of related heterocyclic systems have shown the ability to interact with DNA through non-covalent means. For example, certain thiopyran analogs, which share structural similarities with nicotinonitrile derivatives, have demonstrated significant DNA-binding affinity. nih.gov These interactions can lead to the stabilization or disruption of the DNA structure. nih.gov

Furthermore, in silico studies on nicotinonitrile-substituted quinazolinone suggest a potential role in DNA repair processes. These compounds are being investigated for their ability to interact with enzymes like Tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is crucial for repairing DNA damage, including that caused by certain anticancer drugs. researchgate.net This indicates that nicotinonitrile scaffolds might influence DNA integrity not only by forming adducts but also by modulating the cellular DNA repair machinery.

Investigation of Antimicrobial Action at the Cellular Level

Mechanisms Against Bacterial Pathogens (e.g., Gram-negative bacteria, Acinetobacter baumannii)

The antimicrobial action of compounds against bacterial pathogens, particularly challenging Gram-negative bacteria like Acinetobacter baumannii, involves overcoming multiple layers of defense. Bacteria employ several resistance mechanisms, including altering cell permeability, modifying the drug's molecular target, enzymatic inactivation of the drug, and actively pumping the drug out of the cell using efflux pumps. nih.gov

Acinetobacter baumannii, a pathogen of critical concern, exhibits a formidable array of resistance mechanisms. mdpi.com Its outer membrane, rich in lipopolysaccharide (LPS), acts as a significant permeability barrier. mdpi.com Resistance to certain cationic antimicrobial agents in A. baumannii can arise from modifications to the lipid A component of LPS, which reduces the net negative charge of the bacterial surface and thus weakens the binding of positively charged drugs. nih.gov

Potential mechanisms for nicotinonitrile-based antimicrobials could involve:

Inhibition of Essential Enzymes: A primary strategy is the inhibition of crucial bacterial enzymes. For instance, resistance to fluoroquinolones in A. baumannii often involves mutations in DNA gyrase and topoisomerase IV, which are the targets of these drugs. mdpi.comeuropeanreview.org Nicotinonitrile derivatives could potentially be designed to inhibit these or other essential enzymes in bacterial metabolic pathways.

Overcoming Efflux Pumps: A. baumannii utilizes various efflux pumps, such as the AdeABC system, to expel antibiotics from the cell. mdpi.com The effectiveness of an antimicrobial agent can be enhanced if it is a poor substrate for these pumps or if it is co-administered with an efflux pump inhibitor. nih.gov

Disruption of the Cell Envelope: Like many antimicrobial peptides (AMPs), synthetic compounds can be designed to disrupt the bacterial cell membrane. nih.govexplorationpub.com This can occur through interactions with the negatively charged components of the Gram-negative outer membrane, leading to increased permeability and cell death. nih.gov

Interference with Biofilm Formation: Many pathogenic bacteria, including A. baumannii, form biofilms that protect them from antibiotics and the host immune system. wjgnet.com Compounds that can inhibit biofilm formation or disrupt existing biofilms represent a promising therapeutic strategy. d-nb.info

The dynamic nature of the A. baumannii genome allows for the rapid acquisition of resistance genes, often located on mobile genetic elements, making the development of new antimicrobials a continuous challenge. wjgnet.com

Anti-tubercular Activity Mechanisms

The fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on drugs that target unique features of the bacterium, most notably its complex cell wall. d-nb.info The mycobacterial cell wall is rich in mycolic acids, which are long-chain fatty acids that form a waxy, impermeable barrier. plos.org

Several established anti-tubercular drugs work by inhibiting the synthesis of this crucial cell wall component. plos.orgbiomedpharmajournal.org

Inhibition of Mycolic Acid Synthesis: Isoniazid (INH), a cornerstone of tuberculosis treatment, is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis. nih.govresearchgate.net Given the structural similarities between nicotinamide-based compounds and isoniazid, nicotinonitrile derivatives may act through a similar mechanism by targeting enzymes within the mycolic acid synthesis pathway. nih.govresearchgate.net Ethionamide is another drug that targets InhA. nih.gov

Targeting DNA-dependent RNA Polymerase: Rifampicin, another first-line anti-TB drug, functions by inhibiting the DNA-dependent RNA polymerase, thereby blocking RNA synthesis and leading to bacterial cell death. biomedpharmajournal.org

Inhibition of Other Essential Processes: Other mechanisms of anti-tubercular drugs include the inhibition of ATP synthase (Bedaquiline), disruption of cell membrane transport and potential (Pyrazinamide), and blocking the synthesis of arabinogalactan, another key cell wall component (Ethambutol). biomedpharmajournal.org

Newer research also focuses on developing analogs of existing drugs, such as thiacetazone, which has also been linked to the inhibition of mycolic acid metabolism. plos.org Nicotinonitrile scaffolds could serve as a basis for developing novel inhibitors that target these validated pathways or new targets within M. tuberculosis.

Antifungal Mechanisms

The development of new antifungal agents is critical due to the rise of invasive fungal infections and drug resistance. semanticscholar.orgmdpi.com Antifungal drugs typically target structures or pathways present in fungi but absent in humans, such as the fungal cell wall, the fungal cell membrane, and specific metabolic pathways. semanticscholar.org

Potential antifungal mechanisms for nicotinonitrile scaffolds could mirror those of existing or experimental antifungal agents:

Inhibition of Ergosterol Biosynthesis: The azole class of antifungals (e.g., fluconazole) works by inhibiting the enzyme sterol 14-α demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. semanticscholar.orgmdpi.com Molecular docking studies on some triazolyl derivatives have suggested a similar mechanism of action, indicating that heterocyclic compounds can be designed to fit into the active site of this enzyme. mdpi.com

Disruption of Amino Acid Metabolism: Fungi possess amino acid biosynthesis pathways that are absent in humans, making the enzymes in these pathways attractive drug targets. semanticscholar.orgnih.govnih.gov For example, compounds have been developed to inhibit enzymes like homoserine dehydrogenase or isoleucyl-tRNA synthetase, leading to the inhibition of protein synthesis and cell growth. semanticscholar.orgnih.gov The accumulation of toxic metabolic intermediates can also contribute to the antifungal effect. nih.govnih.gov

Cell Membrane Disruption: Similar to their action against bacteria, certain antimicrobial peptides and synthetic molecules can directly disrupt the fungal cell membrane, leading to cell lysis. mdpi.com Chitosan, a natural polysaccharide, is thought to act in part by binding to the fungal cell membrane and altering its permeability. mdpi.com

Inhibition of Cell Wall Synthesis: The echinocandin class of antifungals inhibits the synthesis of (1→3)-β-D-glucan, a major component of the fungal cell wall, a structure not found in human cells. semanticscholar.org

The specific mechanism of a given nicotinonitrile derivative would depend on its unique structural features and how they interact with fungal cellular targets.

Cellular Effects of Antiproliferative Activity (e.g., Cytotoxicity on Cancer Cell Lines)

Nicotinonitrile derivatives and related heterocyclic compounds have been investigated for their potential as anticancer agents. Their antiproliferative activity is typically assessed by measuring their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cells.

Studies on various substituted aminonicotinonitriles and related thienopyrimidines have demonstrated significant cytotoxic effects against human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). mdpi.commdpi.com For example, a series of 2-amino-4,6-diphenylnicotinonitriles (APNs) were synthesized and evaluated for their cytotoxicity. mdpi.com One compound, 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile, emerged as particularly potent, with IC₅₀ values of 1.81 µM against MDA-MB-231 cells and 2.85 µM against MCF-7 cells, which were lower than the values for the standard chemotherapy drug Doxorubicin in the same study. mdpi.com

Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown promising antiproliferative activity. mdpi.comnih.gov The effectiveness of these compounds often depends on the specific substituents on the core scaffold, which can influence their interaction with biological targets. nih.govfrontiersin.org An important consideration in drug development is the selectivity index (SI), which compares the cytotoxicity of a compound towards cancer cells versus normal cells. nih.govf1000research.com A higher SI value indicates greater selectivity for cancer cells, which is a desirable trait for a potential therapeutic agent. nih.gov

The cellular effects underlying this antiproliferative activity can involve various mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govfrontiersin.org For instance, treatment of cancer cells with certain thiopyran analogs, which are structurally related to nicotinonitriles, led to an increase in the percentage of cells in the G2/M phase of the cell cycle and in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov

Table 1: Cytotoxicity of Selected Nicotinonitrile and Thienopyrimidine Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile (Compound 3) | MDA-MB-231 | 1.81 ± 0.1 | mdpi.com |

| MCF-7 | 2.85 ± 0.1 | mdpi.com | |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile (Compound 4) | MDA-MB-231 | 3.25 ± 0.2 | mdpi.com |

| MCF-7 | 4.35 ± 0.2 | mdpi.com | |

| Doxorubicin (Control) | MDA-MB-231 | 3.18 ± 0.1 | mdpi.com |

| MCF-7 | 4.17 ± 0.2 | mdpi.com | |

| 4-Amino-5-methyl-2-(4-methylphenyl)thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | 0.013 | mdpi.comnih.gov |

| MDA-MB-231 | 0.056 | mdpi.com | |

| 4-Amino-2-(4-chlorophenyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (Compound 3) | MCF-7 | 0.012 | mdpi.com |

| MDA-MB-231 | 0.25 | mdpi.com |

Future Research Directions and Emerging Trends for 6 Amino 4 Ethylnicotinonitrile

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely pivot towards greener and more efficient methods for producing 6-amino-4-ethylnicotinonitrile and its derivatives, moving away from traditional energy-intensive and waste-generating protocols. Key areas of development include:

Mechanochemistry: Ball milling and other mechanochemical techniques offer solvent-free or low-solvent reaction conditions, reducing environmental impact and potentially accessing novel chemical reactivity. rsc.org This approach is gaining traction for the synthesis of various N-heterocycles. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. acs.orgmdpi.com This technology is particularly advantageous for multi-step syntheses and for managing hazardous intermediates. chemicalkinomics.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govresearchgate.netunar.ac.id This technique has been successfully applied to the synthesis of various aminopyridine and pyrimidine (B1678525) derivatives. nih.gov

Biocatalysis: The use of enzymes, such as aldoxime dehydratases or nitrile hydratases, presents a highly sustainable route. researchgate.net Biocatalytic methods operate under mild conditions, exhibit high selectivity, and reduce the ecological footprint of chemical manufacturing, offering a green alternative to traditional nitrile synthesis. researchgate.netnih.gov

These advanced synthetic strategies are summarized in the table below.

| Synthetic Strategy | Key Advantages | Potential Application for 6-Amino-4-ethylnicotinonitrile |

| Mechanochemistry | Solvent-free, energy-efficient, novel reactivity. rsc.org | Direct synthesis from precursors via solid-state grinding. |

| Flow Chemistry | High scalability, improved safety, precise control. acs.orgmdpi.com | Automated, continuous production with high purity. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, high efficiency. nih.govresearchgate.net | Accelerated cyclization and functionalization steps. |

| Biocatalysis | Mild conditions, high selectivity, environmentally benign. researchgate.net | Enzymatic formation of the nitrile group or amination of the pyridine (B92270) ring. |

Advanced Structure-Based Design of Derivatives with Tuned Properties

Computational chemistry and structure-based design are poised to accelerate the development of 6-amino-4-ethylnicotinonitrile derivatives with tailored functionalities. By systematically modifying the core structure, researchers can fine-tune electronic, steric, and pharmacokinetic properties.

Future efforts will likely involve:

Molecular Docking and Dynamics: These in silico techniques can predict the binding modes of derivatives with biological targets like protein kinases or receptors. mdpi.comnih.govnih.gov This allows for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build models that correlate specific structural features with biological activity, guiding the design of new analogues with enhanced potency. nih.gov

Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity enables the design of novel scaffolds that retain the desired therapeutic effects.

Potential modifications to the 6-amino-4-ethylnicotinonitrile scaffold include altering the alkyl chain at the C4 position, substituting the C6-amino group, or introducing substituents at other positions on the pyridine ring to optimize interactions with specific biological targets. unar.ac.id

Exploration of New Biological Targets and Mechanistic Pathways

While the biological activities of many nicotinonitrile derivatives are known, the specific potential of the 6-amino-4-ethyl analogue is underexplored. Future research should focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications.

Emerging areas of investigation include:

Kinase Inhibition: The aminopyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. nih.govmdpi.com Derivatives of 6-amino-4-ethylnicotinonitrile should be screened against panels of protein kinases, such as tyrosine kinases, which are implicated in various cancers. chemicalkinomics.comnih.gov

P2Y12 Receptor Antagonism: Related 6-aminonicotinate structures have shown activity as P2Y12 antagonists, which are important anti-platelet agents. nih.gov Investigating this target could lead to new antithrombotic drugs.

Autophagy Modulation: Novel 2-aminonicotinonitrile derivatives have recently been identified as autophagy enhancers with potential anticancer activity. nih.gov Exploring this mechanistic pathway for 6-amino-4-ethylnicotinonitrile derivatives could open new avenues in cancer therapy.

Enzyme Inhibition: Beyond kinases, the scaffold could be tailored to inhibit other enzyme classes, such as histone acetyltransferases (e.g., GCN5), which are emerging cancer targets. nih.govwikipedia.org

Integration into Supramolecular Chemistry and Self-Assembled Systems

The distinct functional groups of 6-amino-4-ethylnicotinonitrile make it an excellent building block for supramolecular chemistry and materials science. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen and nitrile nitrogen serve as hydrogen bond acceptors. kubinyi.de

Future research directions in this area include:

Crystal Engineering: The predictable hydrogen-bonding motifs can be used to design and construct co-crystals with specific network architectures and physical properties. nih.govresearchgate.net

Self-Assembly: In solution, derivatives can be designed to self-assemble into higher-order structures like nanotubes, nanofibers, or vesicles, driven by hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.netnih.govnih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine and nitrile functionalities can coordinate with metal ions to form novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

| Supramolecular Application | Key Driving Interactions | Potential Outcome |

| Co-crystals | Hydrogen bonding (N-H···N, N-H···O). researchgate.net | Tunable physical properties (e.g., solubility, stability). |

| Self-Assembled Nanostructures | Hydrogen bonding, π-π stacking. rsc.org | Formation of functional nanotubes or gels. researchgate.net |

| Metal-Organic Frameworks | Metal-ligand coordination. | Porous materials for catalysis or separation. |

Interdisciplinary Research with Nanoscience and Biotechnology for Novel Applications

The convergence of chemistry with nanoscience and biotechnology opens up new frontiers for the application of 6-amino-4-ethylnicotinonitrile.

Nanoparticle Functionalization: The amino group provides a chemical handle for covalently attaching the molecule to the surface of nanoparticles (e.g., gold, silica, or iron oxide). mdpi.com This functionalization can imbue nanoparticles with specific biological recognition capabilities or alter their physicochemical properties for applications in targeted drug delivery or bio-imaging. frontiersin.org

Biosensor Development: Immobilizing derivatives onto sensor surfaces could create novel electrochemical or optical biosensors. The pyridine and nitrile groups can interact with specific analytes, leading to a detectable signal change.

Bioconjugation: The molecule can be conjugated to larger biomolecules, such as proteins or peptides, to modify their properties or to act as a linker in more complex biopharmaceutical constructs. This can be used to create targeted drug delivery systems. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To rapidly explore the chemical space around the 6-amino-4-ethylnicotinonitrile core, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools.

Combinatorial Library Synthesis: By employing parallel synthesis techniques, large libraries of derivatives can be generated by systematically varying the substituents at different positions of the pyridine ring. akshay.bio For example, different alkyl or aryl groups could be introduced at the C4-position, and a diverse range of amines could be used to modify the C6-amino group.

High-Throughput Screening (HTS): These libraries can then be rapidly screened against numerous biological targets using automated HTS platforms. researchgate.net This approach has proven successful in identifying novel nicotinonitrile-based inhibitors for targets like the histone acetyltransferase GCN5. nih.gov

DNA-Encoded Libraries (DELs): For a more expansive search, DEL technology can be employed to synthesize and screen vast libraries containing millions or even billions of unique derivatives, significantly increasing the probability of discovering novel bioactive compounds.

This integrated approach of combinatorial synthesis and HTS will accelerate the identification of lead compounds for drug discovery and other applications. cuanschutz.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-4-ethylnicotinonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis of nicotinonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For ethyl-substituted analogs, alkylation of a precursor (e.g., 6-amino-4-chloronicotinonitrile) using ethyl halides in the presence of a base (e.g., K₂CO₃) is common. Optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts or transition metals to enhance reactivity (e.g., Pd-mediated coupling for aromatic substitutions) .

- Temperature control : Gradual heating (60–80°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for high-purity isolation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-Amino-4-ethylnicotinonitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 1.2–1.4 ppm for ethyl CH₃; δ 3.3–3.5 ppm for CH₂) and 13C NMR (δ 12–15 ppm for ethyl carbons; δ 115–120 ppm for nitrile carbon) .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretches) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety protocols are essential when handling 6-Amino-4-ethylnicotinonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult SDS guidelines for analogous compounds (e.g., 2-Amino-6-methylnicotinonitrile) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of 6-Amino-4-ethylnicotinonitrile in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution to identify reactive sites. For example:

- Electrophilic susceptibility : The nitrile group and amino moiety are electron-deficient regions, prone to nucleophilic attack.

- Ethyl group effects : The electron-donating ethyl group alters charge distribution at the 4-position, influencing regioselectivity in reactions (e.g., Suzuki couplings) .

Q. What strategies resolve contradictory data regarding the biological activity of 6-Amino-4-ethylnicotinonitrile derivatives?

- Methodological Answer :

- Dose-response studies : Test activity across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects.

- Structural analogs : Compare with methyl-substituted derivatives (e.g., 6-Amino-4-methylnicotinonitrile) to isolate ethyl group contributions .

- Statistical validation : Apply ANOVA or t-tests to assess significance of biological replicates .

Q. How does the electronic effect of the ethyl group influence the chemical reactivity of 6-Amino-4-ethylnicotinonitrile compared to methyl derivatives?

- Methodological Answer :

- Hammett analysis : Quantify substituent effects using σ values (ethyl: σ = –0.15 vs. methyl: σ = –0.17). The weaker electron-donating effect of ethyl may reduce nucleophilicity at the 4-position.

- Experimental validation : Conduct competitive reactions (e.g., bromination) with methyl and ethyl analogs to compare rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.